molecular formula C15H15FN2O3S B324640 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide

Cat. No.: B324640
M. Wt: 322.4 g/mol
InChI Key: VCTNXJVPWJUFPU-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide is a chemical compound with the molecular formula C15H15FN2O3S and a molecular weight of 322.35 g/mol This compound is known for its unique structure, which includes a fluorophenyl group, an amino sulfonyl group, and a propanamide moiety

Preparation Methods

The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide can be compared with other similar compounds, such as:

  • N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide
  • N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)propanamide
  • N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and bioactivity compared to its analogs .

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C15H15FN2O3S/c1-2-15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-11(16)4-6-13/h3-10,18H,2H2,1H3,(H,17,19)

InChI Key

VCTNXJVPWJUFPU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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